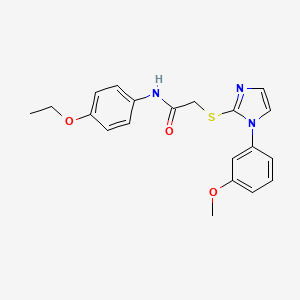

N-(4-ethoxyphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Descripción

N-(4-ethoxyphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic small molecule featuring a central imidazole ring substituted with a 3-methoxyphenyl group at the 1-position and a thioacetamide moiety at the 2-position. The acetamide chain is further functionalized with a 4-ethoxyphenyl group, contributing to its unique physicochemical and pharmacological profile.

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-3-26-17-9-7-15(8-10-17)22-19(24)14-27-20-21-11-12-23(20)16-5-4-6-18(13-16)25-2/h4-13H,3,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGLCBPFQTWLGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-ethoxyphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-ethoxyphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is , with a molecular weight of approximately 408.48 g/mol. The compound features an imidazole ring and phenyl groups, which are critical for its biological activity.

Synthesis

The synthesis of N-(4-ethoxyphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions, including:

- Formation of the Imidazole Ring : This can be achieved through condensation reactions involving aldehydes and amines.

- Thioacetylation : The introduction of the thio group is accomplished via nucleophilic substitution reactions.

- Final Acetamide Formation : The acetamide functional group is introduced at the final stage to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways, thereby modulating various biological processes.

- Receptor Binding : It has the potential to bind to specific receptors, influencing cellular responses and potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to N-(4-ethoxyphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Several studies have explored the anticancer potential of imidazole derivatives. For example, compounds related to N-(4-ethoxyphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide have demonstrated cytotoxic effects against cancer cell lines such as HT-29 and TK-10 . These findings highlight the compound's potential as a lead for developing new anticancer agents.

Study 1: Anticancer Activity

In a study published in Science.gov, researchers synthesized several imidazole derivatives and evaluated their anticancer activity against human cancer cell lines. Among these, one derivative exhibited an IC50 value of 10 µM against HT-29 cells, indicating strong cytotoxicity . This suggests that N-(4-ethoxyphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide may possess similar properties.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiazole and imidazole derivatives. It was found that compounds with structural similarities to N-(4-ethoxyphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide showed significant activity against Gram-positive bacteria, reinforcing the idea that this class of compounds could be developed for therapeutic use .

Summary Table of Biological Activities

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a broader class of imidazole-thioacetamide derivatives, which are frequently explored for their pharmacological properties. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues and Their Activities

Structure-Activity Relationship (SAR) Insights

- Aryl Substituents: Electron-donating groups (e.g., 3-methoxy, 4-ethoxy) may enhance solubility and membrane permeability compared to electron-withdrawing groups (e.g., 4-bromo in Compound 21 ). However, bulkier groups like ethoxy could reduce metabolic stability.

Heterocyclic Modifications :

Acetamide Linkage :

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.